molecular formula C23H19N3O3S2 B1674254 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide CAS No. 313254-51-2

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B1674254
M. Wt: 449.5 g/mol
InChI Key: URSQNPPONHUJDL-UHFFFAOYSA-N
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Description

“2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide” is a chemical compound with the molecular formula C23H19N3O3S2 . It is also known by other names such as ICA-121431 . The compound has a molecular weight of 449.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes two phenyl rings, a thiazole ring, and a sulfamoyl group . The InChI string for the compound is "InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3 of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 7 rotatable bonds .

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Activities : A study by Juddhawala, Parekh, and Rawal (2011) explored the synthesis of compounds structurally related to 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide. These compounds showed potential antibacterial activity against common pathogens like Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).

Antitumor and Anticancer Applications

  • Antitumor Activity : Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, which demonstrated considerable anticancer activity against various cancer cell lines, including those derived from neoplastic diseases (Yurttaş et al., 2015).

Analgesic and Anti-inflammatory Applications

  • Analgesic and Anti-inflammatory Activity : Kumar and Mishra (2020) synthesized derivatives of 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide and evaluated them for analgesic and anti-inflammatory activities. Their findings suggested the potential of these compounds in treating pain and inflammation (Kumar & Mishra, 2020).

Anticonvulsant Applications

  • Anticonvulsant Effects : A study conducted by Farag et al. (2012) involved the synthesis of compounds containing a sulfonamide thiazole moiety, structurally related to 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, which showed promising anticonvulsant activity (Farag et al., 2012).

Crystal Structure Analysis

  • Crystal Structure Study : The crystal structure of 2,2-diphenyl-N-[4-(1,3-thiazol-2-yl)acetamide] was analyzed by Funet al. (2012). They described the geometrical features and molecular interactions in the crystal, contributing to the understanding of its structural properties (Fun et al., 2012).

Antimicrobial Applications

  • QSAR Studies and Antimicrobial Agents : Desai et al. (2008) conducted a study on derivatives of 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, demonstrating their potential as antimicrobial agents against Gram-positive and Gram-negative bacteria (Desai et al., 2008).

Anticancer Activity Evaluation

  • Evaluation of Anticancer Agents : Ekrek et al. (2022) synthesized thiazole and thiadiazole derivatives related to 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, which exhibited significant anticancer activity against various cancer cell lines (Ekrek et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibitors : Yıldırım and Cetin (2008) investigated derivatives of 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide as corrosion inhibitors, finding them effective in protecting steel against corrosion in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).

Molecular Docking and Analgesic Activity

  • Molecular Docking and Analgesic Activity : Kumar, Mishra, and Kumar (2019) conducted a study involving molecular docking on COX enzymes and evaluated the analgesic activity of synthesized compounds related to 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (Kumar, Mishra, & Kumar, 2019).

properties

IUPAC Name

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQNPPONHUJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

CAS RN

313254-51-2
Record name 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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